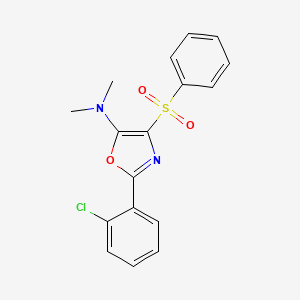
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” is a chemical compound with the molecular formula C9H16N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
“Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds similar to Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate have been studied for their antimicrobial properties. For instance, piperazine derivatives have shown potential in docking simulations against oxidoreductase enzymes, which are crucial in bacterial metabolism .
Synthesis of New Amides
N-methylpiperazine fragments, closely related to the compound , are used in the synthesis of new carboxylic acid amides. These amides have potential applications in various fields, including medicinal chemistry .
Leukemia Treatment
Derivatives of piperazin-1-yl, a moiety present in the compound you’re interested in, have been used in therapeutic agents like Imatinib for treating leukemia by inhibiting tyrosine kinases .
Antifungal Agents
Similar compounds have been synthesized as potential antifungal agents. They undergo intramolecular cyclization to form cinnolines, which could serve as a model for developing new antifungal medications .
Anticholinesterase Activity
Piperazine derivatives are also explored for their anticholinesterase activity, which is significant in treating diseases like Alzheimer’s. The synthesis of such compounds involves complex reactions like the Morita–Baylis–Hillman reaction .
Mécanisme D'action
Orientations Futures
The future directions for research on “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activity. Piperazine derivatives, in general, are a topic of ongoing research in medicinal chemistry .
Propriétés
IUPAC Name |
methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRGFKNHWIYLP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)
![methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999346.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)
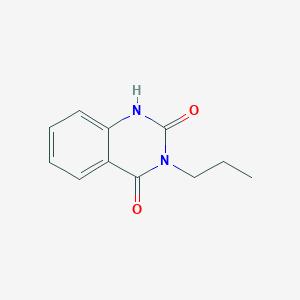
![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)
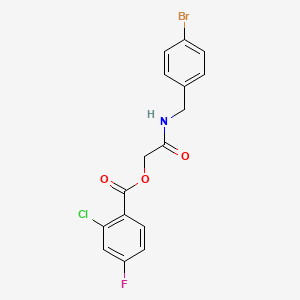
![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2999352.png)
![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)
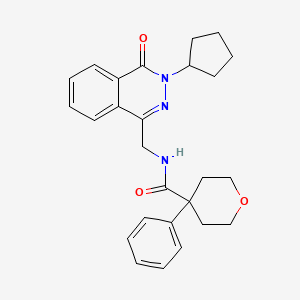
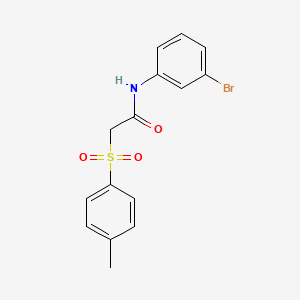
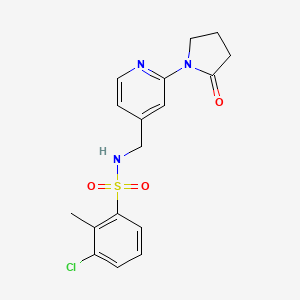
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)
